molecular formula C30H22ClFN4O3 B2371092 1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea CAS No. 1796913-84-2

1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea

Número de catálogo: B2371092
Número CAS: 1796913-84-2
Peso molecular: 540.98
Clave InChI: JUXPUXWSAIECIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-chlorophenyl)-3-{1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C30H22ClFN4O3 and its molecular weight is 540.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Crystal Forms and Dissolution Improvements

  • Study 1: Research by Yano et al. (1996) explored polymorphs of a similar compound, (R)-1-[2,3-dihydro-1-(2'-methylphenacyl)-2-oxo-5-phenyl-1H-1,4- benzodiazepin-3-yl]-3-(3-methylphenyl)urea (YM022). They identified two crystalline forms, alpha and beta, and investigated their solubility and bioavailability, finding that certain dispersion methods enhanced these properties (Yano et al., 1996).

Gastrin/Cholecystokinin-B Receptor Antagonism

  • Study 2 & 3: Takinami et al. (1997) and Semple et al. (1997) synthesized compounds structurally related to the one , focusing on their role as gastrin/cholecystokinin-B receptor antagonists. These studies assessed the pharmacological profile of the compounds, both in vitro and in vivo, highlighting their potential therapeutic applications (Takinami et al., 1997); (Semple et al., 1997).

Structural Characterization

  • Study 4: Kariuki et al. (2021) conducted a study on the synthesis and structural characterization of related compounds, emphasizing the importance of understanding the molecular structure for their pharmacological properties (Kariuki et al., 2021).

Radioiodinated Benzodiazepines for Receptor Targeting

  • Study 5: Akgün et al. (2009) developed novel radioiodinated benzodiazepines, including derivatives of the compound , to study their affinity and selectivity for cholecystokinin receptors. This research has implications for tumor targeting in medical imaging (Akgün et al., 2009).

Additional Pharmacological Profiles

  • Study 6 & 10: Additional studies by Nishida et al. (1994) and Saita et al. (1994) further explored the pharmacological profiles of related benzodiazepine derivatives, particularly their receptor-binding properties and potential as receptor antagonists (Nishida et al., 1994); (Saita et al., 1994).

Colloidal Particles and Solid Dispersion

  • Study 9 & 11: Research by Yano et al. (1997) and Yano et al. (1996) on colloidal particles and solid dispersion systems further adds to the understanding of the physical and chemical properties of these compounds, which is crucial for their pharmaceutical application (Yano et al., 1997); (Yano et al., 1996).

Antimicrobial Activity

  • Study 13: A study by Haranath et al. (2007) investigated the antimicrobial activity of related compounds, which expands the potential therapeutic applications of these benzodiazepine derivatives (Haranath et al., 2007).

Propiedades

IUPAC Name

1-(3-chlorophenyl)-3-[1-[2-(2-fluorophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22ClFN4O3/c31-20-11-8-12-21(17-20)33-30(39)35-28-29(38)36(18-26(37)22-13-4-6-15-24(22)32)25-16-7-5-14-23(25)27(34-28)19-9-2-1-3-10-19/h1-17,28H,18H2,(H2,33,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXPUXWSAIECIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4F)NC(=O)NC5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.